

Application Notes and Protocols for C19-Ceramide Extraction from Brain Tissue

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Compound of Interest

Compound Name: C19-Ceramide

Cat. No.: B3026340

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Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell signaling, and membrane structure. **C19-Ceramide**, a specific species of ceramide, has been implicated in the pathophysiology of several neurodegenerative diseases. Accurate and reliable quantification of **C19-Ceramide** in brain tissue is therefore essential for understanding its role in disease progression and for the development of novel therapeutic interventions.

This document provides a detailed protocol for the extraction of **C19-Ceramide** from brain tissue, based on established lipid extraction methodologies. It also includes a summary of quantitative data for various ceramide species in brain tissue and a diagram of a key signaling pathway involving ceramides.

Quantitative Data Summary

The following table summarizes the levels of different ceramide species found in the temporal cortex of human brains, comparing control subjects to those with Alzheimer's disease (AD). This data, adapted from a study by Couttas et al., illustrates the typical variations in ceramide levels observed in neurodegenerative conditions. While specific data for **C19-Ceramide** was not detailed in the referenced study, the presented data provides a comparative framework for ceramide analysis.

Ceramide Species	Control (pmol/mg)	Alzheimer's Disease (pmol/mg)	Fold Change
C16:0-Ceramide	10.2 ± 1.5	15.8 ± 2.1	1.55
C18:0-Ceramide	25.1 ± 3.2	38.9 ± 4.5	1.55
C20:0-Ceramide	8.7 ± 1.1	13.5 ± 1.8	1.55
C22:0-Ceramide	30.5 ± 3.9	47.3 ± 5.8	1.55
C24:0-Ceramide	45.2 ± 5.5	70.1 ± 8.2	1.55
C24:1-Ceramide	50.1 ± 6.1	77.7 ± 9.1	1.55

Experimental Protocols

Protocol 1: C19-Ceramide Extraction using a Modified Folch Method

This protocol is a widely used method for the extraction of total lipids from biological tissues.[\[1\]](#)
[\[2\]](#)

Materials:

- Brain tissue (fresh or frozen)
- Chloroform
- Methanol
- 0.9% NaCl solution
- Phosphate-buffered saline (PBS), ice-cold
- Homogenizer (e.g., Dounce or Potter-Elvehjem)
- Centrifuge
- Glass centrifuge tubes with PTFE-lined caps

- Nitrogen gas evaporator
- Vortex mixer

Procedure:

- Tissue Homogenization:
 - Weigh approximately 100 mg of brain tissue.
 - On ice, homogenize the tissue in 1 mL of ice-cold PBS.
- Lipid Extraction:
 - To the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
 - Vortex thoroughly for 2 minutes to ensure complete mixing.
 - Add 1.25 mL of chloroform and vortex for 1 minute.
 - Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute.
- Phase Separation:
 - Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
 - Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
- Drying and Storage:
 - Dry the extracted lipid phase under a stream of nitrogen gas.
 - Resuspend the dried lipid extract in a known volume of an appropriate solvent (e.g., chloroform:methanol 2:1, v/v) for subsequent analysis.
 - Store the lipid extract at -80°C until analysis.

Protocol 2: High-Throughput C19-Ceramide Extraction using MTBE

This method offers a safer and more efficient alternative to the traditional Folch method, particularly for processing a large number of samples.[\[3\]](#)

Materials:

- Brain tissue (fresh or frozen)
- Methyl-tert-butyl ether (MTBE)
- Methanol
- Water (LC-MS grade)
- Homogenizer with ceramic beads
- Centrifuge
- Glass centrifuge tubes with PTFE-lined caps
- Nitrogen gas evaporator
- Vortex mixer

Procedure:

- Tissue Homogenization:
 - Place approximately 50 mg of brain tissue in a 2 mL tube containing ceramic beads.
 - Add 600 μ L of methanol and homogenize using a bead beater.
- Lipid Extraction:
 - Add 2 mL of MTBE to the homogenate.
 - Vortex for 10 minutes at room temperature.

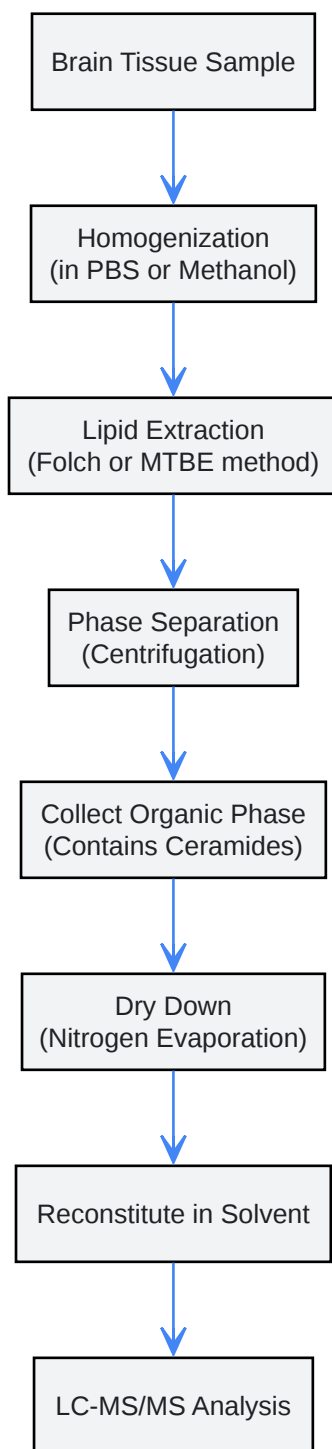
- Add 500 µL of water to induce phase separation.
- Vortex for 1 minute.
- Phase Separation:
 - Centrifuge the mixture at 4,000 x g for 15 minutes at 4°C.
 - Carefully collect the upper organic phase containing the lipids.
- Drying and Storage:
 - Transfer the organic phase to a new glass tube and dry under a stream of nitrogen gas.
 - Reconstitute the dried lipid extract in a suitable solvent for analysis.
 - Store the extract at -80°C.

Subsequent Analysis: Quantification by LC-MS/MS

Following extraction, **C19-Ceramide** is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for the detection and quantification of individual lipid species.^{[4][5]} A C17-Ceramide or other odd-chain ceramide is often used as an internal standard for accurate quantification.

Visualizations

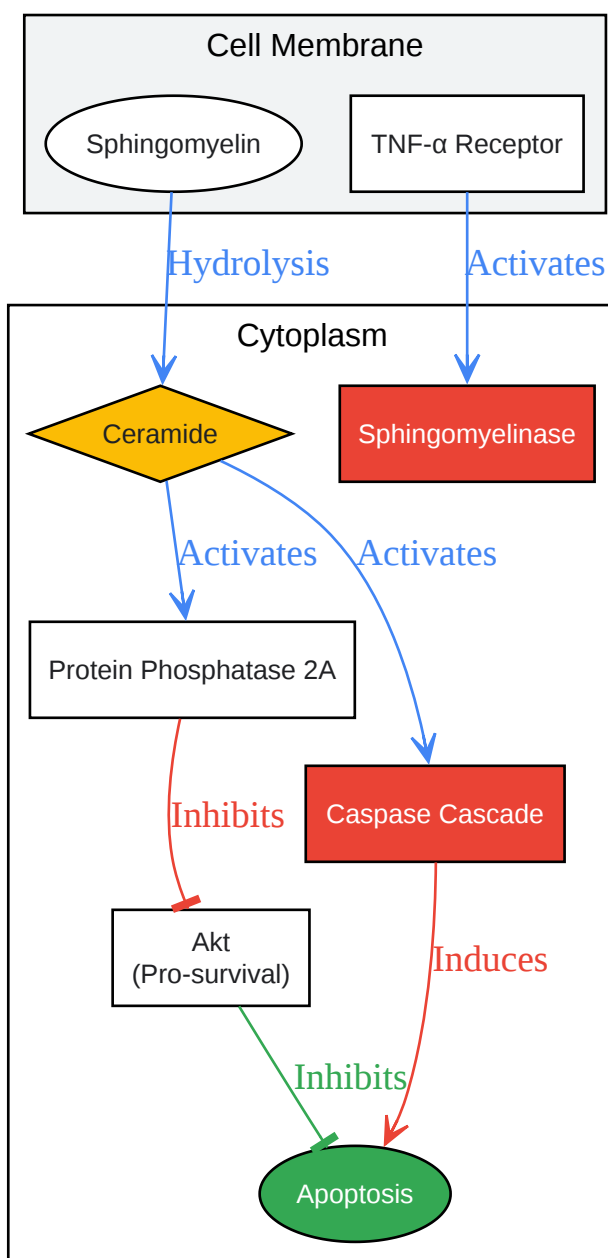
Experimental Workflow for C19-Ceramide Extraction



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Caption: Workflow for **C19-Ceramide** extraction and analysis.

Ceramide Signaling Pathway in Neurodegeneration



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Caption: Simplified ceramide-mediated apoptosis pathway.

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